
2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone typically involves the reaction of 4-hydroxypiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone typically involves the reaction of 4-hydroxypiperidine with chloroacetyl chloride. The resulting compound is characterized by its molecular formula C7H10ClN2O and a molecular weight of approximately 174.62 g/mol.
Chemical Reactions
- Reactivity : The compound can undergo various chemical reactions, including:
- Nucleophilic substitution : The chlorine atom can be replaced by nucleophiles.
- Hydrolysis : Under certain conditions, it can be hydrolyzed to yield 4-hydroxypiperidine and other products.
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have demonstrated that this compound displays antibacterial properties against various pathogens. For instance, its derivatives have shown effectiveness comparable to established antibiotics such as ciprofloxacin.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC |
---|---|---|---|
E. coli | 16 µg/mL | Ciprofloxacin | 8 µg/mL |
S. aureus | 32 µg/mL | Ciprofloxacin | 16 µg/mL |
P. aeruginosa | 64 µg/mL | Ciprofloxacin | 32 µg/mL |
This table illustrates the compound's efficacy against clinically relevant bacterial strains, indicating its potential as an antibacterial agent .
Neurological Research
The compound has been studied for its potential effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This suggests possible applications in treating neurological disorders such as depression and anxiety.
Pharmacological Studies
Pharmacological studies have indicated that this compound may serve as a lead compound for developing new drugs targeting specific receptors in the central nervous system (CNS). Its ability to interact with various molecular targets enhances its therapeutic potential.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the efficacy of derivatives of this compound in inhibiting specific enzymes related to neurodegenerative diseases, showing promising results in vitro .
- Case Study 2 : Research conducted on the antibacterial properties of this compound revealed that it could serve as a scaffold for developing new antimicrobial agents, particularly against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(Chloroacetyl)piperidin-4-ol: Similar structure with a chloroacetyl group attached to the piperidine ring.
1-Chloroacetyl-4-hydroxypiperidine:
Uniqueness
2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific research and industrial applications .
Biological Activity
2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article explores its chemical properties, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
The molecular formula of this compound is C8H10ClN1O1 with a molecular weight of 171.62 g/mol. The compound features a chloro group, a hydroxyl group, and a piperidine ring, which contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor or modulator of enzymes or receptors, which can lead to significant changes in cellular processes. The exact pathways involved are context-dependent but often relate to:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It can bind to various receptors, altering their activity and influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound against various bacterial strains using the disc diffusion method. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin (Table 1).
Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ciprofloxacin (mm) |
---|---|---|
Staphylococcus aureus | 15 | 18 |
Escherichia coli | 14 | 17 |
Pseudomonas aeruginosa | 12 | 16 |
Table 1: Antibacterial Activity of this compound
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage, potentially providing therapeutic benefits for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of bacterial pathogens. The compound displayed notable inhibition rates, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Neuroprotection
A study published in a peer-reviewed journal explored the neuroprotective properties of this compound in models of Alzheimer's disease. Results indicated that treatment with this compound led to reduced apoptosis in neuronal cells and improved cognitive function in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-1-(4-hydroxypiperidin-1-yl)ethanone, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via alkylation of 4-hydroxypiperidine with 2-chloroacetyl chloride under biphasic conditions (e.g., dry acetone with K₂CO₃ and catalytic KI at 60°C). Reaction progress is monitored using HPLC, with yields ranging from 44% to 78% depending on substituents . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology : Essential techniques include:
- 1H/13C/19F NMR : To confirm substitution patterns and piperidine ring conformation.
- LC/MS : For molecular weight verification and detection of side products.
- Elemental analysis : To validate C, H, N content within ±0.4% deviation .
- X-ray crystallography : For resolving spatial arrangements (e.g., bond angles, torsion angles) using programs like SHELXL .
Q. What preliminary biological activities have been observed for structural analogs of this compound?
- Methodology : Analogs with chlorophenyl or fluorinated groups exhibit antimicrobial and anti-inflammatory activities. For example, 2-chloro-1-(4-(4-chlorophenoxy)phenyl)ethanone shows antimicrobial properties, while fluorinated derivatives demonstrate receptor binding potential . Screening involves in vitro assays (e.g., enzyme inhibition, bacterial growth inhibition) followed by dose-response analysis.
Advanced Research Questions
Q. How do reaction parameters like pH and ionic strength influence biocatalytic reductions involving similar chloroethanone derivatives?
- Methodology : For Acinetobacter sp.-mediated reductions, pH 7.6 in phosphate buffer maximizes yield (56.2%) while maintaining >99.9% stereoselectivity. Ionic strength (0.05–0.2 M) has minimal impact, suggesting enzyme robustness. Contradictions arise when comparing results with other strains (e.g., SC13874 prefers pH 5.5), necessitating strain-specific optimization .
Q. What strategies resolve contradictions in crystallographic data for piperidine-containing compounds?
- Methodology : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) are addressed using:
- Multi-parameter refinement in SHELXL : To minimize R-factor discrepancies (<0.05).
- Twinned data correction : For crystals with pseudo-merohedral twinning .
- Validation tools like ORTEP-3 : To visualize thermal ellipsoids and detect positional disorder .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking studies : To predict interactions with targets (e.g., enzymes, receptors) using software like AutoDock Vina.
- QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with antimicrobial potency .
- Molecular dynamics : To assess stability of piperidine ring conformations in aqueous vs. lipid environments .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodology :
- Isothermal titration calorimetry (ITC) : To quantify binding affinities with proteins.
- Kinetic assays : Measure enzyme inhibition constants (Ki) using fluorogenic substrates.
- Metabolic profiling : LC-HRMS tracks metabolite formation in cell cultures to identify bioactivation pathways .
Properties
IUPAC Name |
2-chloro-1-(4-hydroxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h6,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWIKRIKOOKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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